molecular formula C12H13NO4 B1274194 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid CAS No. 41242-37-9

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1274194
CAS No.: 41242-37-9
M. Wt: 235.24 g/mol
InChI Key: AJFVLYLOGPQKGZ-UHFFFAOYSA-N
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Description

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-acetylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Acetylphenyl)amino]-4-oxopentanoic acid: Similar structure but with an additional carbon in the chain.

    4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid methyl ester: The esterified form of the compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

Chemical Structure and Properties

The molecular weight of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is approximately 235.24 g/mol. Its structure allows for various interactions within biological systems, potentially influencing its pharmacological properties.

PropertyValue
Chemical FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
Functional GroupsKetone, Amine, Carboxylic Acid
Structural CharacteristicsAromatic and aliphatic components

Biological Activity Overview

Despite the lack of extensive documentation on the specific biological activity of this compound, compounds with similar structures have been associated with various pharmacological effects. These include:

  • Antioxidant Activity : Compounds with similar aromatic amine structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Many derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities against various pathogens.

While no direct studies have elucidated the mechanism of action for this specific compound, it is hypothesized that it may interact with key proteins involved in several biochemical pathways. For instance:

  • Glycogen Synthase Kinase-3 Beta (GSK-3β) : Similar compounds have been known to target GSK-3β, influencing cellular signaling pathways such as the Wnt/β-catenin pathway.
  • Inflammatory Pathways : The ability to modulate pathways like NF-κB/AP-1 may underlie its potential anti-inflammatory effects .

Case Studies and Research Findings

  • Structural Analysis :
    • A study conducted on related amide compounds highlighted their potential in inhibiting enzymes linked to inflammation and cancer progression . The structural integrity and functional groups of this compound suggest similar capabilities.
  • Synthesis and Characterization :
    • The synthesis methods for this compound have been explored, revealing that controlling reaction conditions can optimize yield and purity. The characterization techniques employed include FT-IR and Raman spectroscopy, which provide insights into the vibrational properties of the molecule .
  • Comparative Analysis :
    • A comparative study involving derivatives of 4-oxobutanoic acids indicated that variations in substituents significantly affect biological activity. For example, compounds with electron-donating groups showed enhanced interactions with biological targets, suggesting that this compound could exhibit similar trends .

Properties

IUPAC Name

4-(2-acetylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFVLYLOGPQKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388633
Record name 4-(2-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41242-37-9
Record name 4-(2-Acetylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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